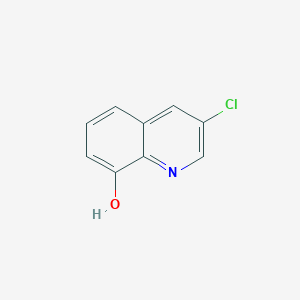

3-Chloroquinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

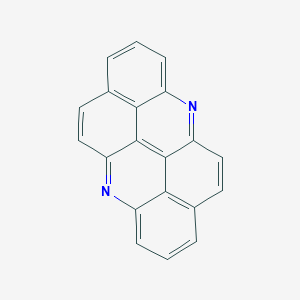

3-Chloroquinolin-8-ol is a chemical compound with the CAS Number: 102878-83-1. It has a molecular weight of 179.61 and is a solid substance . It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of 3-Chloroquinolin-8-ol and its derivatives has been investigated in various studies. For instance, a study reported the use of N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N′-dicyclohexyl carbodiimide (DCC) for the synthesis of 5-chloroquinolin-8-yl-benzoates . Another study reported the use of thin layer chromatography (TLC) for the identification and quantification of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol .Molecular Structure Analysis

The molecular structure of 3-Chloroquinolin-8-ol consists of a quinoline core with a chlorine atom at the 3rd position and a hydroxyl group at the 8th position . The InChI key is provided in the product description .Chemical Reactions Analysis

3-Chloroquinolin-8-ol can undergo various chemical reactions. For instance, it can be acylated with different acylating counterparts under Steglich conditions . Another study reported the use of DMAP-catalyzed esterification for the synthesis of 5-chloroquinolin-8-yl-benzoates .Physical And Chemical Properties Analysis

3-Chloroquinolin-8-ol is a solid substance with a molecular weight of 179.61 .Safety and Hazards

Future Directions

The future directions for 3-Chloroquinolin-8-ol and its derivatives could involve further development and increased utilization of biocatalysis for the production of drugs with an emphasis on green chemistry . The development of more potent and/or selective inhibitors could also be a potential future direction .

Mechanism of Action

Target of Action

It is known that quinoline derivatives, such as clioquinol and Chloroquine , have been used as antifungal and antimalarial agents respectively. They interact with various targets including heme polymerase in malarial trophozoites and fungal cells .

Mode of Action

Similar compounds like clioquinol are known to be bacteriostatic . Chloroquine, another quinoline derivative, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite .

Biochemical Pathways

A study has shown that cloxyquin, a compound similar to 3-chloroquinolin-8-ol, activates the two-pore domain potassium channel tresk . Activation of this channel can influence neuronal excitability, which may have implications in conditions like migraine .

Pharmacokinetics

For similar compounds like clioquinol, topical absorption is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .

Result of Action

For instance, a study showed that a quinoline derivative exerted a potential effect against most of the tested Gram-positive and Gram-negative strains .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloroquinolin-8-ol. For instance, halquinol, a mixture obtained by chlorinating quinolin-8-ol, is used extensively as a growth promoter in poultry and to control intestinal infections . , suggesting that despite widespread usage, the compound remains effective.

properties

IUPAC Name |

3-chloroquinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXAPFATOSQMSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327645 |

Source

|

| Record name | 3-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroquinolin-8-ol | |

CAS RN |

102878-83-1 |

Source

|

| Record name | 3-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate](/img/structure/B181400.png)

![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)